3-phenylfuran-2-carboxylic Acid

Beschreibung

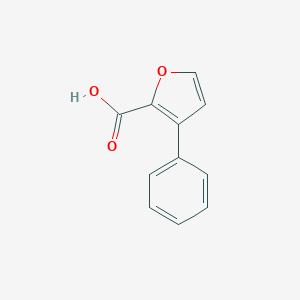

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFXNTONSBUTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429268 | |

| Record name | 3-phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169772-63-8 | |

| Record name | 3-phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 3-Phenylfuran-2-Carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 3-phenylfuran-2-carboxylic acid (CAS No: 169772-63-8), a molecule of interest in medicinal chemistry and materials science. Noted for its potential as an anti-inflammatory agent, a thorough understanding of its physical and chemical characteristics is paramount for its application in research and development.[1] This guide synthesizes available data with established principles of physical organic chemistry to present core properties, predictive spectral analysis, and robust experimental protocols for empirical validation. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals.

Introduction and Molecular Context

This compound is a heterocyclic aromatic compound featuring a furan ring substituted with a phenyl group at the C3 position and a carboxylic acid at the C2 position. This arrangement of functional groups—a furoic acid scaffold coupled with a phenyl moiety—confers a unique combination of aromaticity, acidity, and lipophilicity. Furan-based structures are significant pharmacophores and versatile building blocks in organic synthesis.[2] The parent compound, 2-furancarboxylic acid (furoic acid), is a well-studied compound often derived from biomass.[3][4] The addition of a phenyl group significantly modifies the molecule's steric and electronic properties, influencing its solubility, reactivity, and biological interactions. This guide will dissect these characteristics to provide a holistic profile of the molecule.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

Nomenclature and Key Identifiers

| Identifier | Value | Source |

| CAS Number | 169772-63-8 | [1][5] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O | [1] |

| InChI Key | JFLHLECAMDNXRC-UHFFFAOYSA-N | [6] |

Molecular Structure

The structure combines a planar furan ring with a phenyl group. The conjugation between the furan ring, the phenyl ring, and the carboxylic acid group influences the molecule's electronic distribution and chemical behavior.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound | CAS#:169772-63-8 | Chemsrc [chemsrc.com]

- 6. PubChemLite - 2-phenylfuran-3-carboxylic acid (C11H8O3) [pubchemlite.lcsb.uni.lu]

3-phenylfuran-2-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Phenylfuran-2-Carboxylic Acid

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and steric properties. Its synthesis, however, presents distinct challenges in achieving regioselective control. This technical guide provides an in-depth analysis of the core synthetic pathways to this valuable molecule, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic considerations, and practical nuances of each major synthetic approach. The guide focuses on two primary strategies: the construction of the furan ring from acyclic precursors and the late-stage functionalization of a pre-formed furan-2-carboxylate core via modern catalytic methods. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a comprehensive resource for laboratory application.

Introduction: The Significance of the 3-Aryl Furan Moiety

Furan-containing compounds are ubiquitous in natural products and pharmaceuticals, often serving as critical pharmacophores or bioisosteres for phenyl rings. The introduction of an aryl group at the C3 position of a furan-2-carboxylic acid framework creates a sterically defined and electronically modulated structure. This specific arrangement is of growing interest for its potential to interact with biological targets and has been explored in the development of novel therapeutics, including anti-inflammatory agents and channel inhibitors.[1][2] The primary challenge in synthesizing this compound lies in controlling the regiochemistry, as the C5 position of the furan ring is often more electronically activated for classical electrophilic substitution.[3] This guide will dissect modern synthetic solutions that overcome this inherent reactivity pattern.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of this compound, we can envision two principal retrosynthetic disconnections. This analysis forms the structural basis of our guide.

Caption: Catalytic cycle for Pd-catalyzed C3-arylation of furan-2-carboxamides.

Experimental Protocol: C3-Arylation and Hydrolysis

This protocol is a representative procedure adapted from modern synthetic methodologies. [4] Step 1: Synthesis of N-Alkyl/Aryl Furan-2-Carboxamide

-

To a solution of furan-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). [5]2. Stir the mixture at room temperature for 2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude furan-2-carbonyl chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a suitable amine (e.g., 8-aminoquinoline, 1.1 eq) and triethylamine (1.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Perform an aqueous workup, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the furan-2-carboxamide precursor.

Step 2: Palladium-Catalyzed C3-Arylation

-

In a sealed reaction vessel, combine the furan-2-carboxamide (1.0 eq), bromobenzene (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous xylene as the solvent.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the C3-arylated furan-2-carboxamide.

Step 3: Hydrolysis to this compound

-

Dissolve the purified C3-arylated amide in a mixture of ethanol and a 6M aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture for 6-12 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 6M hydrochloric acid (HCl).

-

The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Pathway II: Furan Ring Construction from Acyclic Precursors

This classical approach constructs the heterocyclic core from acyclic starting materials. While potentially longer, it can be advantageous if the required precursors are readily accessible. The Paal-Knorr synthesis, which converts a 1,4-dicarbonyl compound into a furan, is the most fundamental reaction in this class. [6][7][8]

The Paal-Knorr Synthesis and Its Variants

The traditional Paal-Knorr synthesis involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound. [9]For the target molecule, this would require a 1-phenyl-1,4-dicarbonyl precursor with a latent carboxylic acid function.

Caption: Generalized workflow for the Paal-Knorr furan synthesis.

The primary challenge is the synthesis of the requisite 1,4-dicarbonyl starting material. Modern domino or multicomponent reactions offer a more efficient entry. For instance, a base-promoted domino reaction between β-keto compounds and vinyl dichlorides can furnish highly substituted furans, providing a potential, though less direct, route. [10]

Generalized Protocol: Ring-Forming Condensation

The following is a generalized protocol for an acid-catalyzed cyclization.

-

Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as toluene or acetic acid.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide). [6]3. Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Stir for 2-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude furan derivative by column chromatography or recrystallization.

-

If the carboxyl group is protected as an ester, perform a subsequent hydrolysis step as described in Section 3.2, Step 3.

Comparative Analysis of Synthetic Pathways

The choice of synthetic strategy depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences.

| Parameter | Pathway I: C-H Arylation | Pathway II: Ring Construction |

| Convergence | Highly convergent | Linear sequence |

| Regiocontrol | Excellent (directing group-mediated) | Excellent (defined by precursor structure) |

| Atom Economy | Good; avoids pre-functionalization | Moderate; protecting groups may be needed |

| Key Challenge | Catalyst optimization; directing group removal | Synthesis of the acyclic precursor |

| Substrate Scope | Broad; tolerant of various aryl halides [4] | Dependent on precursor accessibility |

| Typical Yields | Good to Excellent (60-90% for arylation) | Variable (highly dependent on precursor) |

| Ideal Application | Rapid library synthesis, late-stage diversification | Large-scale synthesis where precursor is cheap |

Conclusion and Future Outlook

The synthesis of this compound is most effectively and strategically approached via modern palladium-catalyzed C-H arylation. This method provides a robust and regioselective solution to the challenges posed by the inherent reactivity of the furan core. The use of a removable directing group at the C2 position is the cornerstone of this success, enabling the precise installation of the phenyl group at the desired C3 position. While classical ring-closing strategies remain viable, their efficiency is often hampered by the synthetic complexity of the required acyclic precursors. For researchers in drug discovery and materials science, the C-H activation pathway offers a superior combination of efficiency, flexibility, and convergence. Future advancements will likely focus on developing more sustainable catalytic systems using earth-abundant metals and exploring asymmetric variations to access chiral derivatives.

References

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Suthar, R. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent [Image]. Retrieved from [Link]

- Maccioni, E., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.

-

Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

-

MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

-

Wikipedia. (2023). 2-Furoic acid. In Wikipedia. Retrieved from [Link]

-

Shi, J., et al. (2021). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Request PDF on ResearchGate. Retrieved from [Link]

- Yakushkin, S. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

- Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412.

-

Aprile, C., et al. (n.d.). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Unione della Termofluidodinamica. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis [Image]. Retrieved from [Link]

-

Daugulis, O., et al. (2011). ChemInform Abstract: Palladium-Based Catalytic System for the Direct C3-Arylation of Furan-2-carboxamides and Thiophene-2-carboxamides. Request PDF on ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... Retrieved from [Link]

- Ghavre, M., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(6), 11284–11297.

-

Murugesan, K., et al. (2020). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Request PDF on ResearchGate. Retrieved from [Link]

- Andrade, B., et al. (2022). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 11(1), e202100239.

-

SG Sir. (2022, January 18). furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir [Video]. YouTube. Retrieved from [Link]

-

Molbase. (n.d.). 3-phenylfuran. Retrieved from [Link]

-

Yakushkin, S. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

-

Yakushkin, S. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Methyl 2‐Furoate: An Alternative Reagent to Furan for Palladium‐Catalysed Direct Arylation. Retrieved from [Link]

- Li, Y., et al. (2019).

-

Technical Disclosure Commons. (2019). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

-

DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Retrieved from [Link]

-

ChemRxiv. (n.d.). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Furan synthesis [organic-chemistry.org]

The Biological Versatility of 3-Phenylfuran-2-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The furan ring system is a foundational scaffold in medicinal chemistry, present in a multitude of biologically active compounds. Among its derivatives, 3-phenylfuran-2-carboxylic acid emerges as a molecule of significant interest, demonstrating a spectrum of potential therapeutic activities. This technical guide provides an in-depth exploration of the known and inferred biological activities of this compound, with a focus on its anti-inflammatory, antimicrobial, and anticancer potential. We will delve into its synthesis, proposed mechanisms of action, and relevant structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Furan Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a privileged scaffold in drug design.[1] Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] This guide will focus specifically on this compound, a derivative that combines the furan core with a phenyl substituent and a carboxylic acid functional group, both of which are known to contribute to biological activity.

Synthesis of this compound

While a definitive, standardized protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous furan and benzofuran derivatives. One such described method involves the reaction of sodium nitrite with 2-furoic acid in the presence of a base like triethylamine.[2] This is followed by a reaction with chloride ions and acetyl groups to form a diazonium salt, which upon hydrolysis and reaction with benzene, can yield the desired this compound.[2]

A generalized synthetic workflow is proposed below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol is a hypothetical, yet chemically sound, procedure based on the synthesis of related compounds. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Diazotization of 2-Furoic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furoic acid in a suitable organic solvent (e.g., ethanol).

-

Add a base, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 1-2 hours at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Phenylation

-

In a separate flask, prepare a solution of benzene in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the benzene solution at room temperature.

-

The reaction may require a catalyst, such as a copper(I) salt, to facilitate the Sandmeyer-type reaction.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Anti-Inflammatory Activity

The most prominently cited biological activity of this compound is its anti-inflammatory potential.[2] While the precise molecular mechanisms are not fully elucidated for this specific compound, the broader class of furan derivatives is known to exert anti-inflammatory effects through various pathways.

3.1. Proposed Mechanisms of Anti-Inflammatory Action

Based on studies of related furan-containing molecules, the anti-inflammatory activity of this compound is likely multifactorial. The presence of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.[3]

3.1.1. Modulation of Inflammatory Signaling Pathways

Research on furan derivatives suggests their involvement in modulating key inflammatory signaling cascades.[2] These pathways, when dysregulated, are central to the pathogenesis of numerous inflammatory diseases.

Caption: Putative inhibition of inflammatory signaling pathways.

3.1.2. Inhibition of Pro-Inflammatory Mediators

A likely mechanism of action is the inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators, such as prostaglandins and nitric oxide. While direct evidence for this compound is pending, many furan-based compounds have been shown to modulate these pathways.

3.2. Experimental Evaluation of Anti-Inflammatory Activity

To rigorously assess the anti-inflammatory potential of this compound, a series of in vitro and in vivo assays are recommended.

3.2.1. In Vitro Assays

| Assay | Purpose | Experimental Outline |

| COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity against cyclooxygenase enzymes. | Purified COX-1 and COX-2 enzymes are incubated with arachidonic acid and varying concentrations of the test compound. Prostaglandin E2 production is measured by ELISA. |

| Nitric Oxide (NO) Production Assay | To measure the inhibition of NO production in macrophages. | Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. NO levels in the supernatant are quantified using the Griess reagent. |

| Cytokine Release Assay | To assess the effect on the release of pro-inflammatory cytokines. | Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are stimulated with LPS. Levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured by ELISA. |

3.2.2. In Vivo Models

| Model | Purpose | Experimental Outline |

| Carrageenan-Induced Paw Edema | To evaluate acute anti-inflammatory activity. | A subcutaneous injection of carrageenan into the paw of a rodent induces localized inflammation. The test compound is administered orally or intraperitoneally prior to carrageenan injection, and paw volume is measured over time. |

| Adjuvant-Induced Arthritis | To assess efficacy in a model of chronic inflammation. | An injection of Freund's complete adjuvant induces a systemic inflammatory response resembling rheumatoid arthritis. The test compound is administered daily, and disease progression is monitored by measuring paw swelling and arthritic scores. |

Antimicrobial Activity

The furan scaffold is a component of several clinically used antimicrobial agents.[1] Therefore, it is plausible that this compound and its derivatives possess antimicrobial properties.

4.1. Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of furan derivatives can vary but often involve the disruption of essential microbial processes. The lipophilic nature of the phenylfuran moiety may facilitate passage through microbial cell membranes.

4.2. Experimental Evaluation of Antimicrobial Activity

Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate microbial growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism in media) and negative (media only) controls.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table of Expected MIC Values for Furan Derivatives Against Common Pathogens

| Microorganism | Class | Typical MIC Range for Furan Derivatives (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 8 - 128 |

| Escherichia coli | Gram-negative bacteria | 16 - 256 |

| Candida albicans | Fungi (Yeast) | 4 - 64 |

Anticancer Potential

Several furan and benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The incorporation of a phenyl group can enhance this activity, suggesting that this compound is a candidate for anticancer drug development.

5.1. Proposed Mechanisms of Anticancer Action

The anticancer effects of furan-based compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. The planar structure of the phenylfuran core may allow for intercalation into DNA or interaction with the active sites of enzymes crucial for cancer cell survival.

Caption: Potential anticancer mechanisms of action.

5.2. Experimental Evaluation of Anticancer Activity

A tiered approach, starting with in vitro cytotoxicity screening followed by more detailed mechanistic studies, is recommended.

Experimental Protocol: MTT Cytotoxicity Assay

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are limited, valuable insights can be drawn from research on analogous compounds. The nature and position of substituents on both the furan and phenyl rings can significantly influence biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. The carboxylic acid moiety is often critical for activity, and its esterification or amidation can lead to a loss or alteration of the biological response.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its documented anti-inflammatory properties, coupled with the well-established antimicrobial and anticancer potential of the broader furan class, make it a compelling subject for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities, conducting comprehensive SAR studies to optimize its potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles. The insights and protocols presented in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this versatile molecule.

References

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

ResearchGate. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Retrieved from [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

-

HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link]

Sources

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

Foreword: The Furan Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Phenylfuran-2-Carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its utility in drug design stems from its ability to act as a bioisostere for other aromatic systems, such as phenyl rings, while offering distinct electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[2] Furan derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective activities.[1][2] This guide focuses on a specific, promising subclass: this compound and its derivatives, providing a technical overview for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies for the this compound Core

The synthesis of polysubstituted furans is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Feist-Benary and Paal-Knorr syntheses are two of the most classical and versatile methods.[2][3][4][5][6][7][8][9]

The Feist-Benary Furan Synthesis: A Recommended Approach

The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][5][9] For the synthesis of the this compound core, a logical approach involves the reaction of an α-haloaldehyde with a β-ketoester bearing a phenyl group.

A plausible synthetic route starting from ethyl benzoylacetate and chloroacetaldehyde is outlined below. The choice of a mild base like pyridine or triethylamine is crucial to prevent the hydrolysis of the ester functionality.[9]

Caption: General workflow for the Feist-Benary synthesis of this compound.

The Paal-Knorr Furan Synthesis: An Alternative Route

The Paal-Knorr synthesis provides an alternative, powerful method for constructing the furan ring from 1,4-dicarbonyl compounds under acidic conditions.[1][2][4][6][7][8] The reaction proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring.[1][6][7] While versatile, the synthesis of the requisite 1,4-dicarbonyl precursor can sometimes be challenging.[7]

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the phenyl and furan rings, as well as modifications to the carboxylic acid moiety.

Caption: Key structure-activity relationships for this compound derivatives.

Key SAR insights synthesized from the literature on related furan and benzofuran derivatives include:

-

Phenyl Ring Substituents (R1): The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance the anticancer activity of related benzofuran scaffolds.

-

Carboxylic Acid Modifications (R3): The carboxylic acid group can be replaced with bioisosteres like amides and esters. Furan-2-carboxamide derivatives, for instance, have demonstrated significant antibiofilm activity.

-

Furan Ring Substituents (R2): The furan ring itself is crucial for activity, likely participating in hydrogen bonding and π–π stacking interactions with biological targets.[2]

Biological Applications and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity

This compound itself has been described as an anti-inflammatory agent.[10] The anti-inflammatory effects of many furan derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Some furan-containing compounds have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity

A growing body of evidence supports the potential of furan-based compounds as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

-

Kinase Inhibition: Several furan and benzofuran derivatives have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal growth factor Receptor 2 (HER2), and Aurora A kinase.

-

PI3K/Akt/mTOR Pathway Inhibition: Some furan derivatives have been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. Furan-containing compounds have been designed to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling.

Caption: Postulated mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Certain derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus.[11][12] The furan ring is central to the electron transfer processes that can lead to antimicrobial effects.[2]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound derivatives and related analogs.

| Compound ID | Structure | Biological Activity | Assay | IC50/MIC | Reference |

| A | 3-(Furan-2-yl)-3-phenylpropanoic acid | Antimicrobial | MIC vs. C. albicans | 64 µg/mL | [11][12] |

| B | 2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide | Anticancer | GI50 (NCI-60) | 4.22 µM | [13] |

| C | N-[5-(3-Methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | Anticancer | GI50 (NCI-60) | 2.03 µM | [13] |

| D | Quinoxaline-arylfuran derivative (QW12) | Anticancer | IC50 vs. HeLa cells | 10.58 µM | |

| E | Naphthoquinone-furan-2-cyanoacryloyl hybrid (5c) | Anticancer | IC50 vs. HeLa cells | 3.10 µM | [14] |

Experimental Protocols

Synthesis of Ethyl 3-phenylfuran-2-carboxylate (Hypothetical Protocol based on Feist-Benary Synthesis)

This protocol is a representative procedure adapted from the general principles of the Feist-Benary synthesis.

-

Reaction Setup: To a solution of ethyl benzoylacetate (1.0 eq) in anhydrous ethanol, add pyridine (1.2 eq) as a mild base.

-

Addition of α-Halo Aldehyde: Slowly add chloroacetaldehyde (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-phenylfuran-2-carboxylate.

-

Hydrolysis: The resulting ester can be hydrolyzed to this compound by refluxing with a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or THF, followed by acidification.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The synthetic accessibility of this core, coupled with the rich possibilities for chemical modification, makes it an attractive starting point for the development of novel drug candidates. Future research should focus on the systematic exploration of the structure-activity relationships, the elucidation of specific molecular targets and mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the in vitro and in vivo activities into clinically viable therapeutics.

References

-

ResearchGate. (2023). Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. [Link]

-

PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

NIH. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. [Link]

-

chemeurope.com. (n.d.). Feist-Benary synthesis. [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 3-carbamoylfuran-2-carboxylate. [Link]

-

PMC. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

-

ResearchGate. (n.d.). Feist‐Benary synthesis. [Link]

-

ResearchGate. (n.d.). Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. [Link]

-

ResearchGate. (n.d.). (PDF) Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

-

Apollo. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from.... [Link]

-

ResearchGate. (n.d.). Some selective COX‐2 inhibitors and designed compounds (3a–3j). [Link]

-

Matiichuk Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. [Link]

-

MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

-

ResearchGate. (n.d.). Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. [Link]

-

PubMed Central. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis, Anticancer Activity and Mechanism of Phenformin Derivatives. [Link]

-

PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

-

PMC. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

NIH. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. [Link]

-

NIH. (n.d.). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubMed. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

MDPI. (n.d.). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Feist-Benary_synthesis [chemeurope.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 14. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemistry of 3-Phenylfuran-2-Carboxylic Acid

An in-depth technical guide by a Senior Application Scientist

Abstract

3-Phenylfuran-2-carboxylic acid (CAS 169772-63-8) is a heterocyclic organic compound featuring a furan ring substituted with both a phenyl group and a carboxylic acid. This arrangement makes it a valuable scaffold and versatile building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominent in the scientific literature, the methodologies for its synthesis can be logically derived from established and contemporary advancements in furan chemistry. This guide provides a comprehensive overview of the compound's properties, delves into the foundational principles of furan synthesis, and proposes a detailed, multi-step synthetic protocol based on modern cyclization strategies. We will explore the causality behind experimental choices, provide step-by-step procedures, and outline the expected analytical characterization of the final compound, offering a practical resource for researchers in organic synthesis and drug development.

Part 1: Introduction to the 3-Aryl-Furan-2-Carboxylic Acid Scaffold

The fusion of an aromatic phenyl ring with a furan-2-carboxylic acid core creates a molecule with distinct chemical characteristics. The furan ring acts as a bioisosteric replacement for a benzene ring in many contexts, while the carboxylic acid group provides a crucial handle for forming amides, esters, and other derivatives, and for modulating physicochemical properties like solubility.[1] The phenyl group at the 3-position significantly influences the molecule's electronics and steric profile.

Derivatives of furan and its fused-ring cousin, benzofuran, are prevalent in biologically active molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This underscores the potential of the this compound scaffold as a key intermediate for generating novel therapeutic agents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 169772-63-8 | [4][5] |

| Molecular Formula | C₁₁H₈O₃ | [4][5] |

| Molecular Weight | 188.18 g/mol | [4] |

| Melting Point | 143 °C | [4] |

| Appearance | Powder or liquid | [5] |

Part 2: Foundational Synthetic Strategies for Substituted Furans

The construction of a polysubstituted furan ring, particularly with the specific 2-carboxy, 3-aryl pattern, requires a strategic approach. While classic methods like the Paal-Knorr or Feist-Benary syntheses are foundational to furan chemistry, they are often best suited for simpler substitution patterns and may lack the regiochemical control needed for this target.

Modern organic synthesis offers more precise and versatile methods, particularly those involving multicomponent reactions or tandem cyclization strategies. These approaches allow for the controlled assembly of complex heterocyclic systems from readily available acyclic precursors. A promising strategy involves a [3+2] cycloaddition, where a three-atom component and a two-atom component are combined to form the five-membered furan ring.[3]

Part 3: A Proposed Synthetic Pathway via Tandem Cyclization

In the absence of a documented discovery synthesis, we propose a robust and logical pathway based on established modern methodologies. The following protocol is adapted from the work of Luo et al. on the synthesis of polysubstituted furancarboxylates, which utilizes a tandem reaction between an aryl-substituted cyanoacrylate and an amino acid ester.[6][7] This approach offers high regioselectivity and proceeds from accessible starting materials. The overall workflow involves the synthesis of a highly functionalized furan intermediate, followed by deamination and decarboxylation to achieve the desired scaffold, and concluding with ester hydrolysis.

Overall Synthetic Workflow

The proposed four-stage synthesis is depicted below.

Caption: Proposed four-stage synthesis of this compound.

Stage 1: Synthesis of Ethyl (E)-2-cyano-3-phenylacrylate

Causality: This initial step employs a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds. Benzaldehyde provides the phenyl group, while ethyl cyanoacetate serves as the active methylene compound, providing the cyano and ester functionalities required for the subsequent cyclization. Piperidine acts as a basic catalyst to deprotonate the active methylene group, initiating the condensation.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of benzaldehyde).

-

Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Water will collect in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the title compound as a white solid.

Stage 2: Synthesis of Diethyl 5-amino-3-phenylfuran-2,4-dicarboxylate

Causality: This is the key furan-forming step, based on the methodology developed by Luo et al.[6][7] Ethyl glycinate hydrochloride provides the C4 and C5 atoms of the furan ring. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that facilitates the initial Michael addition of the deprotonated glycine ester to the cyanoacrylate. The presence of water is reported to be crucial for the subsequent intramolecular cyclization and dehydration cascade that forms the aromatic furan ring.[6]

Experimental Protocol:

-

In a sealed tube, combine Ethyl (E)-2-cyano-3-phenylacrylate (1.0 eq), ethyl glycinate hydrochloride (1.2 eq), and N,N-dimethylformamide (DMF, approx. 3 mL per mmol).

-

Add water (2.0 eq) followed by DBU (2.5 eq) to the mixture.

-

Seal the tube and heat the reaction mixture at 95 °C for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired polysubstituted furan.

Stage 3: Deamination and Decarboxylation

Causality: The product from Stage 2 is a highly functionalized furan that must be simplified to our target structure. This requires two key transformations: removal of the C5-amino group and the C4-carboxylate group.

-

Deamination: The primary aromatic amine can be removed via a Sandmeyer-type reaction. Diazotization with sodium nitrite in a strong acid (like sulfuric acid) forms a diazonium salt. Subsequent reduction with hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom.

-

Decarboxylation: Furan-4-carboxylic acids (or their esters, after hydrolysis) can be challenging to decarboxylate. The process is often facilitated by heat in the presence of a copper catalyst or a strong acid. Here, we propose a one-pot saponification of both esters followed by selective decarboxylation at the more labile 4-position under acidic, heated conditions.

Experimental Protocol:

-

Dissolve the amino-furan from Stage 2 (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Add cold hypophosphorous acid (H₃PO₂, 50%, 5-10 eq) and allow the reaction to warm to room temperature, then heat gently to ~50 °C until nitrogen evolution ceases.

-

Cool the mixture, extract with ethyl acetate, and wash the organic layer with NaHCO₃ solution and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the crude ethyl 3-phenylfuran-2-carboxylate.

-

Note: A more direct approach could involve saponifying the diester first, followed by a combined deamination/decarboxylation, but the proposed sequence offers more control.

Stage 4: Saponification to this compound

Causality: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.[8] Subsequent acidification protonates the carboxylate, precipitating the final carboxylic acid product.

Experimental Protocol:

-

Dissolve the crude ethyl 3-phenylfuran-2-carboxylate from Stage 3 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours, until TLC indicates complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 4: Spectroscopic Characterization

The structural confirmation of the final product relies on standard spectroscopic techniques. The expected data are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid group.[9]

-

O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong absorption between 1710-1760 cm⁻¹. Conjugation with the furan ring would likely place this band towards the lower end of the range (~1710 cm⁻¹).[9]

-

C-O Stretch: An absorption around 1210-1320 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should display distinct signals for the furan, phenyl, and carboxylic acid protons.

-

-COOH Proton: A broad singlet far downfield, typically >10 ppm (often around 12 ppm), which is exchangeable with D₂O.[9]

-

Furan Protons: Two doublets in the aromatic region (likely 6.5-8.0 ppm), corresponding to the protons at the C4 and C5 positions.

-

Phenyl Protons: A multiplet or series of multiplets between 7.0-8.0 ppm, integrating to 5 protons.

-

-

¹³C NMR: The carbon spectrum will show signals for all 11 unique carbons.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically 165-185 ppm.[9]

-

Aromatic/Furan Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the phenyl group (C3) and the oxygen-bearing carbon (C2, C5) will have characteristic shifts.

-

Part 5: Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, chemical entity. While its formal discovery is not well-documented, this guide demonstrates that its synthesis is readily achievable through a logical application of modern synthetic methodologies, particularly tandem cyclization reactions. The proposed multi-step protocol provides a clear and actionable pathway for its preparation in a laboratory setting.

The availability of this compound opens avenues for its use in various research and development fields. Future work should focus on:

-

Optimization of the Synthetic Route: Refining the deamination and decarboxylation steps to improve overall yield and reduce the number of intermediate purifications.

-

Library Synthesis: Utilizing the core scaffold to synthesize a diverse library of amide and ester derivatives.

-

Biological Screening: Evaluating these new derivatives for potential therapeutic activities, leveraging the known biological profiles of related furan-containing compounds.

This guide serves as a foundational resource, empowering researchers to access and explore the chemistry and potential applications of this compound.

References

-

Di Mola, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available at: [Link]

-

ethyl 3-carbamoylfuran-2-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Open Chemistry Journal. Available at: [Link]

-

Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

-

Mironov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

-

Luo, N., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Semantic Scholar. Available at: [Link]

-

Singh, R. P., & Singh, V. K. (2018). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from alkynenitriles and ethyl glycolate. ResearchGate. Available at: [Link]

-

Pérez-Vargas, J., et al. (2022). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Biodiversity. Available at: [Link]

-

Al-Tel, T. H. (2007). Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. ResearchGate. Available at: [Link]

-

Luo, N., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. ResearchGate. Available at: [Link]

-

Bellur, E., Freifeld, I., & Langer, P. (2005). Efficient Synthesis of Functionalized Furans and Benzofurans Based on a “[3 + 2] Cyclization/Oxidation” Strategy. ResearchGate. Available at: [Link]

- Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Google Patents.

-

Singh, P., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(7), 9571-9581. Available at: [Link]

-

1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole. ChemBK. Available at: [Link]

-

Lee, S. H., & Lee, P. H. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8344. Available at: [Link]

-

Understanding the Synthesis and Application of 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. Available at: [Link]

-

Wang, L., et al. (2015). Preparation of 3-Acyl-4-arylcoumarins via Metal-Free Tandem Oxidative Acylation/Cyclization between Alkynoates with Aldehydes. The Journal of Organic Chemistry, 80(1), 148-155. Available at: [Link]

-

20.5 Preparing Carboxylic Acids. (n.d.). OpenStax. Available at: [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Available at: [Link]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 169772-63-8 [sigmaaldrich.com]

- 5. This compound;169772-63-8, CasNo.169772-63-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Phenylfuran-2-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-phenylfuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data and established spectroscopic principles, supported by data from analogous structures, to offer a comprehensive characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₈O₃, Molecular Weight: 188.18 g/mol ) possesses a furan ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 2-position.[1] This arrangement of functional groups—a conjugated aromatic system and a carboxylic acid—gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological systems.

This guide will systematically detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the furan ring protons, the phenyl ring protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - | The acidic proton is typically downfield and its signal is often broad due to hydrogen bonding and exchange. Its presence can be confirmed by D₂O exchange, which would cause the signal to disappear.[3] |

| Furan H-5 | ~7.6 | Doublet | ~1.8 | Coupled to H-4. |

| Phenyl H-2', H-6' | ~7.5-7.7 | Multiplet | - | Protons ortho to the furan ring. |

| Phenyl H-3', H-4', H-5' | ~7.3-7.5 | Multiplet | - | Protons meta and para to the furan ring. |

| Furan H-4 | ~6.7 | Doublet | ~1.8 | Coupled to H-5. |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and concentration.

The protons of the phenyl group will likely appear as a complex multiplet due to overlapping signals. The two protons on the furan ring are expected to be distinct doublets with a small coupling constant, characteristic of furan systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The carboxyl carbon is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | ~160-170 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[3] Aromatic and α,β-unsaturated acids appear towards the upfield end of the typical range (165-185 ppm).[4] |

| Furan C-2 | ~145-150 | Attached to the carboxylic acid. |

| Furan C-5 | ~143-148 | |

| Phenyl C-1' | ~130-135 | The carbon attached to the furan ring. |

| Furan C-3 | ~128-133 | Attached to the phenyl group. |

| Phenyl C-2', C-6' | ~128-130 | |

| Phenyl C-4' | ~127-129 | |

| Phenyl C-3', C-5' | ~125-128 | |

| Furan C-4 | ~110-115 |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra of a furan derivative.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping signals.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers often use the residual solvent peak for calibration.

-

Transfer: Transfer the solution into a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the carboxylic acid group and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching bands.[5][6] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak | Characteristic of C-H bonds on the furan and phenyl rings. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp | The carbonyl stretch is a very intense and reliable absorption. Conjugation with the furan ring is expected to lower its frequency.[4] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak | Multiple bands are expected due to the furan and phenyl rings. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Associated with the C-O bond of the carboxylic acid.[7] |

| O-H Bend (Carboxylic Acid) | 900-960 | Broad, Medium | An out-of-plane bend that is also characteristic of carboxylic acid dimers.[7] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is obtained by pressing a clamp against the sample to ensure good contact with the crystal. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber, is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Fragmentation Pattern:

For this compound (MW = 188.18), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 188.

Key fragmentation pathways for carboxylic acids often involve the loss of small, stable molecules or radicals from the carboxyl group.[8]

-

[M - OH]⁺: Loss of a hydroxyl radical (17 amu) would result in a peak at m/z = 171.

-

[M - COOH]⁺: Loss of the entire carboxyl group as a radical (45 amu) would lead to a fragment at m/z = 143, corresponding to the 3-phenylfuran cation.

-

[M - CO]⁺˙: Decarbonylation can sometimes occur, leading to a peak at m/z = 160.

-

[M - H₂O]⁺˙: While more common in alcohols, loss of water (18 amu) might be observed, giving a peak at m/z = 170.

The fragmentation of the aromatic rings could lead to further smaller fragments. The base peak will be the most stable fragment cation formed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 188 | [C₁₁H₈O₃]⁺˙ (Molecular Ion) |

| 171 | [C₁₁H₇O₂]⁺ |

| 143 | [C₁₀H₇O]⁺ |

| 115 | Further fragmentation of the phenylfuran moiety |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for Mass Spectrometry (GC-MS)

For a volatile compound like this compound (or its more volatile ester derivative), Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Diagrams

NMR Spectroscopy Workflow

Caption: General workflow for NMR analysis.

IR Spectroscopy (ATR) Workflow

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (GC-MS) Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of this compound is defined by the interplay of its aromatic furan and phenyl rings and the carboxylic acid functional group. This guide provides a foundational understanding of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. While the data presented is largely predictive due to a lack of published experimental spectra, it offers a robust framework for researchers to identify, characterize, and utilize this compound in their work. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved January 14, 2026, from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Therapeutic Applications of Furan-Containing Compounds